ethyl (2Z)-3-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl}but-2-enoate
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Overview
Description
ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a cyano group, and a hydrazino group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE typically involves multiple steps. One common synthetic route includes the reaction of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridine with hydrazine hydrate under controlled conditions to form the hydrazino derivative. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Scientific Research Applications
ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The presence of the cyano and hydrazino groups allows for strong interactions with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
ETHYL (Z)-3-{2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]HYDRAZINO}-2-BUTENOATE can be compared with similar compounds such as:
ETHYL 2-CYANO-4-(3-METHYL-2-OXAZOLIDINYLIDENE)-2-BUTENOATE: Similar in structure but contains an oxazolidinylidene group instead of a pyridyl group.
ETHYL 2-CYANO-3-(3,4-DIMETHOXYPHENYL)-2-BUTENOATE: Contains a dimethoxyphenyl group, offering different chemical properties and reactivity.
ETHYL 2-CYANO-3-METHYL-2-OCTENOATE: Features a longer carbon chain, affecting its physical and chemical properties.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
ethyl (Z)-3-[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinyl]but-2-enoate |
InChI |
InChI=1S/C15H20N4O3/c1-5-22-14(20)7-11(3)18-19-15-13(8-16)12(9-21-4)6-10(2)17-15/h6-7,18H,5,9H2,1-4H3,(H,17,19)/b11-7- |
InChI Key |
HVLMQZMBSRHAPO-XFFZJAGNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NNC1=NC(=CC(=C1C#N)COC)C |
Canonical SMILES |
CCOC(=O)C=C(C)NNC1=NC(=CC(=C1C#N)COC)C |
Origin of Product |
United States |
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